molecular formula C15H24O B076826 2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene CAS No. 14840-89-2

2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene

Cat. No. B076826
CAS RN: 14840-89-2
M. Wt: 220.35 g/mol
InChI Key: QPNXWGRYYRSVET-ZQFNYFPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene, commonly known as TMTD, is a bicyclic compound that has been widely used in scientific research. TMTD is a heterocyclic compound that contains both carbon and oxygen atoms in its structure. It has been found to have a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.

Scientific Research Applications

TMTD has been used in various scientific research applications, including in the fields of chemistry, biology, and pharmacology. In chemistry, TMTD has been used as a reagent in organic synthesis reactions. It has been found to be particularly useful in the synthesis of heterocyclic compounds. In biology, TMTD has been used to study the effects of oxidative stress on cells. It has also been found to have antibacterial and antifungal properties. In pharmacology, TMTD has been studied for its potential use as an antitumor agent.

Mechanism Of Action

The exact mechanism of action of TMTD is not fully understood. However, it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. TMTD has also been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties.

Biochemical And Physiological Effects

TMTD has been found to have a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, which can lead to cell damage and death. TMTD has also been found to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. Additionally, TMTD has been studied for its potential use as an antitumor agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of TMTD is its wide range of applications in various fields of science. It is relatively easy to synthesize and has been used by many researchers in their experiments. However, one of the limitations of TMTD is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations. Therefore, researchers must exercise caution when using TMTD in their experiments.

Future Directions

There are many potential future directions for the study of TMTD. One area of research could focus on the development of new antibiotics based on the antibacterial and antifungal properties of TMTD. Another area of research could focus on the potential use of TMTD as an antitumor agent. Additionally, researchers could study the mechanism of action of TMTD in more detail to gain a better understanding of its biochemical and physiological effects.

Synthesis Methods

TMTD can be synthesized by reacting 2,6-dimethylphenol with formaldehyde and acetaldehyde in the presence of a catalyst. The reaction produces TMTD as a white crystalline solid with a melting point of 34-36°C. The synthesis method is relatively simple and has been used by many researchers to produce TMTD for their experiments.

properties

CAS RN

14840-89-2

Product Name

2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(4Z,8Z)-2,6,10-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene

InChI

InChI=1S/C15H24O/c1-11-6-4-8-12(2)10-14-15(16-14)13(3)9-5-7-11/h4-5,7-8,11-15H,6,9-10H2,1-3H3/b7-5-,8-4-

InChI Key

QPNXWGRYYRSVET-ZQFNYFPESA-N

Isomeric SMILES

CC/1C/C=C\C(CC2C(O2)C(C/C=C1)C)C

SMILES

CC1CC=CC(CC2C(O2)C(CC=C1)C)C

Canonical SMILES

CC1CC=CC(CC2C(O2)C(CC=C1)C)C

Other CAS RN

71735-79-0
14840-89-2

Origin of Product

United States

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